molecular formula C8H10O3 B13659835 Ethyl 4-oxocyclopent-2-enecarboxylate

Ethyl 4-oxocyclopent-2-enecarboxylate

Cat. No.: B13659835
M. Wt: 154.16 g/mol
InChI Key: BCDPFZNKMFTMNA-UHFFFAOYSA-N
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Description

Ethyl 4-oxocyclopent-2-enecarboxylate is an organic compound with the molecular formula C10H14O3. It is a derivative of cyclopentene, featuring a keto group at the 4-position and an ester group at the 2-position. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-oxocyclopent-2-enecarboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with cyclopentanone in the presence of a base, followed by esterification. Another method includes the use of ethyl acetoacetate and a suitable aldehyde under acidic conditions to form the desired product.

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale esterification reactions. The process is optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-oxocyclopent-2-enecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various carboxylic acids, alcohols, and substituted esters, depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 4-oxocyclopent-2-enecarboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism by which ethyl 4-oxocyclopent-2-enecarboxylate exerts its effects involves its interaction with various molecular targets. The keto and ester groups play crucial roles in its reactivity, enabling it to participate in a range of chemical transformations. These interactions often involve nucleophilic attack on the carbonyl carbon, leading to the formation of new bonds and the generation of diverse products .

Comparison with Similar Compounds

Uniqueness: Ethyl 4-oxocyclopent-2-enecarboxylate is unique due to its five-membered ring structure, which imparts distinct reactivity and properties compared to its six-membered ring analogs. This uniqueness makes it a valuable compound for specific synthetic applications and research studies .

Properties

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

ethyl 4-oxocyclopent-2-ene-1-carboxylate

InChI

InChI=1S/C8H10O3/c1-2-11-8(10)6-3-4-7(9)5-6/h3-4,6H,2,5H2,1H3

InChI Key

BCDPFZNKMFTMNA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(=O)C=C1

Origin of Product

United States

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